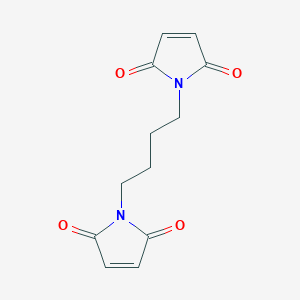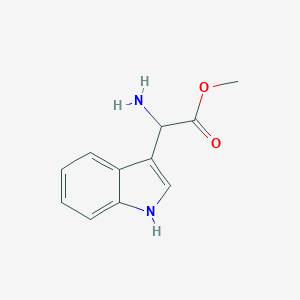
methyl 2-amino-2-(1H-indol-3-yl)acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 2-amino-2-(1H-indol-3-yl)acetate and related compounds involves several steps, starting from methyl 1H-indole-2-acetate. Through a series of reactions including nitration, reduction, and lactam formation, various derivatives are obtained. For instance, alkyl 3-(2-aminoethyl)-1H-indole-2-acetates and diisopropyl 3-(2-aminoethyl)-1H-indole-2-malonates are synthesized through intricate pathways involving nitroethenyl intermediates and azidoethyl derivatives, leading to the formation of aminoethyl compounds and lactams (Mahboobi & Bernauer, 1988).
Molecular Structure Analysis
Crystal structure analyses of similar indole derivatives reveal intricate details about molecular conformations and intermolecular interactions. For instance, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate – acetic acid – water (1:1:1) provides insights into the geometry of the molecule, highlighting the planarity of the indole ring and the stabilizing effects of hydrogen bonds in the crystal lattice (Jian Li, Zunjun Liang, & X. Tai, 2009).
Chemical Reactions and Properties
Methyl 2-(1H-indole-3-carboxamido)acetate, a closely related compound, demonstrates the ability to form chains and three-dimensional networks through N—H⋯O hydrogen bonds. This behavior is indicative of the reactive nature of indole derivatives and their potential for forming complex structures (Fang-Le Hu, Le Zheng, X. Zeng, & K. Li, 2011).
Wissenschaftliche Forschungsanwendungen
Functionalization for Synthesis : A study by Velikorodov et al. (2016) demonstrates the potential of a related compound, methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, for functionalization with selenium dioxide, resulting in 1,2,3-selenadiazole and 2,3 (A. V. Velikorodov, V. A. Ionova, E. Shustova, & N. N. Stepkina, 2016).
Regioselective Addition : Koz’minykh et al. (2006) highlight a reaction producing methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, useful for regioselective addition to the exocyclic C=C bond (V. O. Koz’minykh, V. Goncharov, A. Aksenov, E. N. Koz’minykh, K. Lomidze, & A. Berezin, 2006).
Synthesis of N-Substituted Derivatives : Maklakov et al. (2002) present a method for synthesizing N-substituted derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid, offering a new method for obtaining indole compounds with an amino group in the benzene ring (S. Maklakov, Y. I. Smushkevich, & I. Magedov, 2002).
Cytotoxic Activity : Phutdhawong et al. (2019) note that derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, including an amine derivative related to methyl 2-amino-2-(1H-indol-3-yl)acetate, exhibit potent cytotoxic activity against cancer cells and bacteria (Weerachai Phutdhawong, Siwaporn Inpang, T. Taechowisan, & Waya S. Phutdhawong, 2019).
Pharmaceutical and Food Additive Potential : The crystal structure of a similar compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, reveals its potential as a pharmaceutical and food additive, as shown in studies by Li et al. (2009) (J. Li, Zunjun Liang, & X. Tai, 2009).
Antimicrobial and Anti-inflammatory Properties : Gadegoni and Manda (2013) synthesized novel substituted indoles from (1H-indol-3-yl-methyl)-acetic acid, demonstrating promising antimicrobial and anti-inflammatory properties against various bacteria (Hemalatha Gadegoni & Sarangapani Manda, 2013).
Eigenschaften
IUPAC Name |
methyl 2-amino-2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)10(12)8-6-13-9-5-3-2-4-7(8)9/h2-6,10,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIGWERHCJBNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40410987 | |
| Record name | D,L-3-Indolylglycine Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40410987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-2-(1H-indol-3-yl)acetate | |
CAS RN |
110317-48-1 | |
| Record name | D,L-3-Indolylglycine Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40410987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



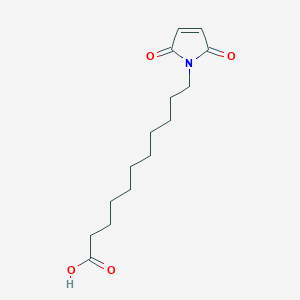
![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)
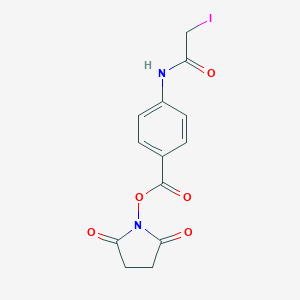
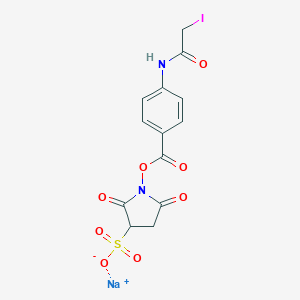
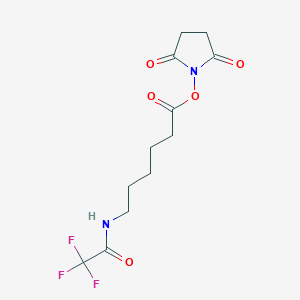

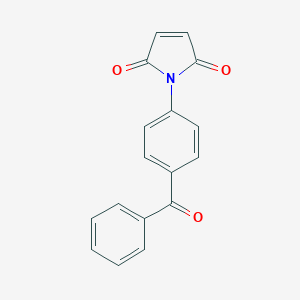
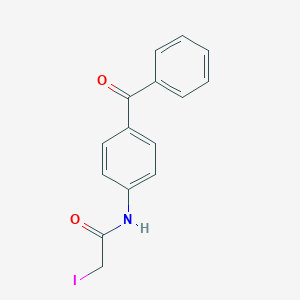
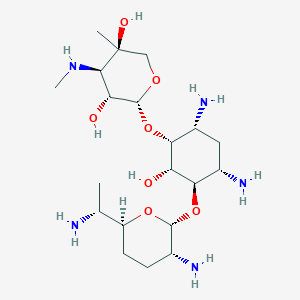

![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)
![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)

